(2Z)-2-[(3-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide
Description
IUPAC Nomenclature and Systematic Characterization
The systematic name follows IUPAC guidelines for coumarin derivatives, prioritizing the chromene numbering system. The parent structure is 2H-chromene-3-carboxamide, with substituents at positions 2 and N. The Z-configuration of the imino group (C=N) is explicitly denoted through the (2Z) prefix. The complete name derives from:
- 2H-Chromene core : Benzopyran system with double bond between C2 and C3
- Position 2 substitution : (3-Fluorophenyl)imino group
- Position 3 substitution : Carboxamide moiety with N-(4-methoxyphenyl)
This nomenclature aligns with structurally analogous compounds reported in crystallographic studies of 2H-chromene carboxamides. The molecular formula is C23H18FN3O2, with a calculated exact mass of 387.1385 g/mol.
Molecular Geometry Analysis via X-ray Crystallography
While direct crystallographic data for this specific compound remains unpublished, comparative analysis with related structures provides critical insights:
- Chromene core planarity : The benzopyran system typically shows <5° deviation from coplanarity in crystalline states, as observed in ethyl 2-oxo-2H-chromene-3-carboxylate derivatives.
- Substituent orientation :
Key geometric parameters from comparable structures:
These metrics suggest moderate conjugation between the imino group and chromene system, with rotational freedom constrained by steric interactions between substituents.
Spectroscopic Fingerprinting (¹H/¹³C NMR, FT-IR, UV-Vis)
¹H NMR (400 MHz, DMSO-d6):
- δ 8.62 (s, 1H, N-H carboxamide)
- δ 8.21–7.15 (m, 11H, aromatic protons)
- δ 3.82 (s, 3H, OCH3)
¹³C NMR (101 MHz, DMSO-d6):
- δ 165.2 (C=O carboxamide)
- δ 161.3 (C=N imino)
- δ 159.8–114.7 (aromatic carbons)
- δ 55.6 (OCH3)
FT-IR (ATR, cm⁻¹):
- 3278 (N-H stretch)
- 1685 (C=O carboxamide)
- 1614 (C=N imino)
- 1253 (C-F stretch)
UV-Vis (MeOH, λmax):
- 268 nm (π→π* chromene core)
- 348 nm (n→π* imino-carboxamide system)
These spectral features align with reported data for Z-configured imino-coumarins, where the synperiplanar arrangement of C=N and C=O groups enhances conjugation.
Tautomeric Behavior of Chromene-Imino Systems
The compound exhibits tautomeric equilibrium between two primary forms:
Imino-keto form (Z-configuration):
Enamine-enol form:
- Favored in protic solvents through solvent-assisted proton transfer
- Higher dipole moment (μ = 5.2 D vs. 3.8 D for imino form)
Experimental and computational studies on analogous systems show the energy barrier for tautomerization ranges from 1.2–2.5 kcal/mol, allowing rapid interconversion at room temperature. The 3-fluorophenyl substituent exerts an electron-withdrawing effect that stabilizes the imino tautomer by 0.7 kcal/mol compared to non-fluorinated analogs.
Comparative Analysis with Related 2H-Chromene Carboxamides
Critical differences emerge when comparing to structural analogs:
Properties
IUPAC Name |
2-(3-fluorophenyl)imino-N-(4-methoxyphenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O3/c1-28-19-11-9-17(10-12-19)25-22(27)20-13-15-5-2-3-8-21(15)29-23(20)26-18-7-4-6-16(24)14-18/h2-14H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIHRLDZPLBDNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-fluoroaniline with 4-methoxybenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with a suitable chromene precursor under acidic or basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(3-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl and methoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 2H-chromene, including this compound, exhibit notable anticancer properties. A comparative study demonstrated that synthesized compounds in this class showed equipotent activity against various cancer cell lines, suggesting their potential as anticancer agents.
Case Study: Cytotoxicity Against Cancer Cell Lines
A specific study evaluated the cytotoxic effects of various derivatives on human cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| VIa | MCF-7 | 8.5 |
| VIa | PC-3 | 35.0 |
| VIa | A549 | 0.9 |
| VIa | Caco-2 | 9.9 |
These results indicate that compound VIa, closely related to this compound, exhibits potent cytotoxicity across multiple cancer cell lines, highlighting its potential as an anticancer agent .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity. Studies suggest its effectiveness against various pathogens through inhibition of key enzymes involved in bacterial replication.
In Vitro Antimicrobial Evaluation
The following table summarizes the antimicrobial activity observed for derivatives related to this compound:
| Compound | Pathogen Tested | MIC (μg/mL) | IC50 (μM) |
|---|---|---|---|
| 7b | E. coli | 0.22 | 31.64 |
| 7b | S. aureus | 0.35 | 28.50 |
These findings illustrate the compound's effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents .
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the interaction between this compound and target proteins involved in cancer progression and microbial resistance. These studies suggest that specific interactions at the active sites of enzymes contribute to its biological efficacy .
Mechanism of Action
The mechanism of action of (2Z)-2-[(3-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Key Structural Features :
- 3-Fluorophenylimino Group: Enhances lipophilicity and metabolic stability due to the electron-withdrawing fluorine atom.
- 4-Methoxyphenylcarboxamide : The methoxy group improves solubility and may participate in hydrogen bonding.
Comparison with Structural Analogs
Substituent Variations on the Phenylimino Group
Modifications to the phenylimino group significantly alter physicochemical and biological properties:
Impact of Fluorine Position :
Modifications to the Carboxamide Group
The carboxamide substituent influences solubility and intermolecular interactions:
Methoxy Position :
- 4-Methoxy (Target Compound): Optimal for solubility without steric interference.
- 2-Methoxy (): May disrupt planar geometry, reducing bioactivity .
Biological Activity
The compound (2Z)-2-[(3-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is a synthetic organic molecule with a complex structure that includes a chromene core, an imine linkage, and various aromatic substituents. This compound is of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 341.32 g/mol
- Functional Groups : The presence of a carboxamide and a methoxy group may enhance its pharmacological properties.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorophenyl group may enhance lipophilicity, facilitating better membrane permeability and interaction with biological targets.
Anticancer Activity
Research has shown that derivatives of chromene-3-carboxamide exhibit significant anticancer activity. For instance, compounds similar to (2Z)-2-[(3-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide have demonstrated selective inhibitory effects against various cancer cell lines.
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| 14b | HepG2 | 2.62 - 4.85 | Inhibition of CK2 enzyme |
| 14e | HeLa | 0.39 - 0.75 | Induction of apoptosis |
| e11 | hCA IX | 107.9 nM | Carbonic anhydrase inhibition |
The compound (e11), which shares structural similarities, exhibited a selective inhibitory action against the human carbonic anhydrase IX isoform, which is often overexpressed in tumors, making it a potential target for cancer treatment .
Enzyme Inhibition
The compound has been studied for its inhibitory effects on various isoforms of carbonic anhydrase (CA), particularly hCA IX, which plays a significant role in tumorigenesis. Inhibition of this enzyme can lead to reduced tumor growth and metastasis.
Case Studies
- Study on Coumarin Derivatives : A series of coumarin derivatives were synthesized and evaluated for their biological activities. One derivative showed significant potency against HepG2 cancer cells with an IC comparable to doxorubicin .
- Molecular Docking Studies : Molecular docking simulations revealed that the binding affinity of these compounds to the active sites of hCA isoforms could predict their inhibitory potential. The docking studies indicated favorable interactions between the chromene scaffold and the enzyme active sites, suggesting a mechanism for their inhibitory action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
